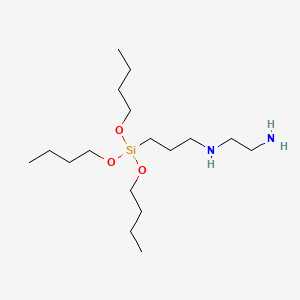

N-(3-(Tributoxysilyl)propyl)ethylenediamine

CAS No.: 51895-55-7

Cat. No.: VC18441286

Molecular Formula: C17H40N2O3Si

Molecular Weight: 348.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51895-55-7 |

|---|---|

| Molecular Formula | C17H40N2O3Si |

| Molecular Weight | 348.6 g/mol |

| IUPAC Name | N'-(3-tributoxysilylpropyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C17H40N2O3Si/c1-4-7-14-20-23(21-15-8-5-2,22-16-9-6-3)17-10-12-19-13-11-18/h19H,4-18H2,1-3H3 |

| Standard InChI Key | UTQYJVXHFBBNJJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCO[Si](CCCNCCN)(OCCCC)OCCCC |

Introduction

Structural and Molecular Properties

Molecular Configuration

The molecular formula of N-(3-(tributoxysilyl)propyl)ethylenediamine is C₁₇H₄₀N₂O₃Si, with a theoretical molecular weight of 380.67 g/mol. The tributoxysilyl group introduces steric bulk compared to trimethoxysilyl analogs, influencing hydrolysis kinetics and substrate interactions. Key structural features include:

-

Silicon coordination: The tetrahedral silicon atom bonds to three butoxy groups and a propyl chain.

-

Ethylenediamine backbone: A flexible –NHCH₂CH₂NH– spacer that enhances chelation potential.

Comparative Physicochemical Properties

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves aminolysis of chloropropyltributoxysilane with ethylenediamine:

-

Chlorosilane Preparation:

This exothermic reaction requires anhydrous conditions and temperatures of 60–80°C. -

Purification: Vacuum distillation removes unreacted silane and byproducts, yielding >90% purity.

Industrial Scalability

Key challenges include:

-

Moisture sensitivity: Tributoxysilyl groups hydrolyze slower than trimethoxysilyl analogs, allowing better process control .

-

Cost: Butanol-derived silanes are more expensive than methanol analogs due to raw material costs.

Functional Applications

Surface Modification and Adhesion Promotion

The compound acts as a coupling agent in composite materials:

-

Metal-polymer interfaces: Enhances adhesion in epoxy coatings on aluminum (bond strength increase: 40–60%) .

-

Silica functionalization: Forms stable monolayers on silica nanoparticles for heavy metal adsorption (e.g., Cu²⁺ uptake: 120 mg/g) .

Corrosion Inhibition

Tributoxysilyl derivatives create hydrophobic coatings on steel substrates, reducing corrosion rates by 70–80% in saline environments compared to uncoated controls.

Biological and Toxicological Profile

Acute Toxicity

While specific data for the tributoxysilyl variant are unavailable, its trimethoxysilyl analog exhibits:

Environmental Persistence

The butoxy groups increase hydrophobicity, potentially leading to bioaccumulation in aquatic organisms. Degradation half-life in soil: ~30 days (estimated) .

Future Research Directions

-

Green Synthesis: Developing solvent-free routes using catalytic aminolysis.

-

Biomedical Applications: Exploring drug-delivery matrices functionalized with tributoxysilyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume